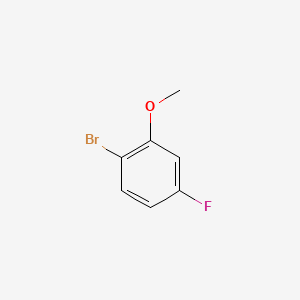

2-Bromo-5-fluoroanisole

Beschreibung

Nomenclature and Chemical Identity of 2-Bromo-5-fluoroanisole

The precise identification of a chemical compound is fundamental in chemistry, ensuring clarity and reproducibility in research and application. This is achieved through standardized naming conventions and unique identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is 1-bromo-4-fluoro-2-methoxybenzene . scbt.com This name explicitly defines the positions of the bromine, fluorine, and methoxy (B1213986) substituents on the benzene (B151609) ring.

In addition to its formal IUPAC name, this compound is also known by several common synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

2-Bromo-5-fluorophenyl methyl ether lookchem.com

1-Bromo-4-fluoro-2-methoxybenzene scbt.comlookchem.commade-in-china.com

Table 1: Nomenclature of this compound

| Identifier Type | Name |

|---|---|

| IUPAC Name | 1-bromo-4-fluoro-2-methoxybenzene |

| Common Name | This compound |

To provide an unambiguous identification, the Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 450-88-4 . scbt.comvwr.com This number is a definitive reference point for this specific compound, avoiding any confusion that might arise from different naming conventions.

The molecular formula of this compound is C₇H₆BrFO . scbt.comvwr.com This formula indicates that each molecule is composed of seven carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom. The molecular weight of the compound is approximately 205.02 g/mol . scbt.comlookchem.com

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Registry Number | 450-88-4 scbt.comvwr.com |

| Molecular Formula | C₇H₆BrFO scbt.comvwr.com |

IUPAC and Common Synonyms

Positioning of this compound within Halogenated Anisole (B1667542) Derivatives

This compound belongs to the class of organic compounds known as halogenated anisole derivatives. These are anisole (methoxybenzene) molecules that have one or more hydrogen atoms on the benzene ring replaced by halogen atoms. The nature and position of these halogen substituents significantly influence the chemical properties and reactivity of the molecule.

Structural isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of this compound (C₇H₆BrFO), several structural isomers exist where the bromine and fluorine atoms are located at different positions on the anisole ring. For example, 2-bromo-4-fluoroanisole (B1266214) (CAS 452-08-4) and 2-fluoro-5-bromoanisole (CAS 103291-07-2) are structural isomers. lookchem.comnih.gov

The differing placement of the halogen substituents in these isomers leads to distinct electronic distributions within the aromatic ring. This, in turn, affects their reactivity, particularly in regioselective reactions like cross-coupling, where the specific location of the halogens dictates the outcome of the reaction.

Related halogenated aromatic ethers can include variations in the halogen atoms themselves (e.g., chlorine or iodine) or the presence of additional substituents. For instance, 5-bromo-2-chloroanisole (B101544) is an analog where fluorine is replaced by chlorine. These variations allow for a fine-tuning of the electronic and steric properties of the molecule for specific synthetic applications.

Table 3: Comparison of this compound and its Structural Isomers

| Compound Name | CAS Number | Molecular Formula | Key Positional Difference |

|---|---|---|---|

| This compound | 450-88-4 scbt.comvwr.com | C₇H₆BrFO scbt.comvwr.com | Br at C2, F at C5 |

| 2-Bromo-4-fluoroanisole | 452-08-4 nih.gov | C₇H₆BrFO nih.gov | Br at C2, F at C4 |

The presence and nature of halogen substituents on an aromatic ring have a profound impact on its reactivity, primarily through a combination of inductive and resonance effects. msu.eduunizin.org

The methoxy (-OCH₃) group of the anisole core is a strong activating group for electrophilic aromatic substitution. lumenlearning.comwikipedia.org It donates electron density to the aromatic ring through a resonance effect (+R), making the ring more nucleophilic. wikipedia.org This effect is stronger than its electron-withdrawing inductive effect (-I). unizin.org

Halogens, including bromine and fluorine, are generally considered deactivating groups in electrophilic aromatic substitution. msu.eduunizin.org This is because their strong electron-withdrawing inductive effect (-I), due to their high electronegativity, outweighs their weaker electron-donating resonance effect (+R), where a lone pair of electrons on the halogen can be donated to the ring. unizin.org

In this compound, both bromine and fluorine exert an inductive pull on the electron density of the benzene ring, making it less reactive than anisole itself. msu.edulumenlearning.com However, the interplay between the strong activating methoxy group and the two deactivating halogens creates a unique reactivity profile. The halogens also act as directing groups, typically favoring substitution at the ortho and para positions relative to themselves. unizin.org This complex balance of electronic effects makes this compound a versatile intermediate, allowing for selective chemical transformations at different positions on the aromatic ring.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYXKRGMSUHYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426943 | |

| Record name | 2-Bromo-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-88-4 | |

| Record name | 2-Bromo-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluoroanisole

Established Laboratory Synthetic Routes

The laboratory preparation of 2-Bromo-5-fluoroanisole can be achieved through various established routes, starting from anisole (B1667542) derivatives or other suitably substituted benzene (B151609) precursors. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

The introduction of halogen substituents onto an anisole core is a primary strategy for synthesizing halogenated anisoles. This process is governed by the principles of electrophilic aromatic substitution, where the methoxy (B1213986) group of anisole strongly influences the position of incoming electrophiles. organicmystery.com

The methoxy group (-OCH₃) of anisole is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. organicmystery.comyoutube.com This is due to the resonance effect, where the oxygen's lone pairs of electrons are delocalized into the benzene ring, increasing the electron density at the positions ortho and para to the methoxy group. Consequently, when anisole undergoes halogenation, the electrophilic halogen atom is predominantly directed to these positions. libretexts.org

The synthesis of this compound requires a multi-step approach, as direct bromination and fluorination of anisole would not yield the desired isomer with high selectivity. A more controlled strategy involves the sequential halogenation of a pre-substituted anisole. For instance, starting with 3-fluoroanisole, the directing effects of both the methoxy and fluoro groups must be considered. The methoxy group directs incoming electrophiles to the 2, 4, and 6 positions, while the fluorine atom, although deactivating, also acts as an ortho, para-director. The combined effect favors substitution at the 2-position, which is ortho to the strongly activating methoxy group, leading to the formation of this compound.

The choice of reagents and catalysts is critical for controlling the outcome of halogenation reactions. For the bromination of activated aromatic rings like anisole and its derivatives, a variety of brominating agents can be employed. thieme-connect.de

Anisole itself is sufficiently activated by the methoxy group to react with bromine in a solvent like ethanoic acid without the need for a Lewis acid catalyst, which is typically required for less reactive aromatic compounds. brainly.inshaalaa.com However, to enhance reactivity and selectivity, various catalytic systems have been developed.

Common Brominating Agents and Conditions for Anisole Derivatives:

| Reagent/System | Description | Reference |

|---|---|---|

| Br₂ in CH₃COOH | A standard method for brominating anisole, often proceeding without a catalyst due to the activated ring. | shaalaa.com |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used with a catalyst or in polar solvents to achieve regioselective bromination. nih.gov | thieme-connect.denih.gov |

| Benzyltrimethylammonium tribromide | A solid, stable source of bromine that can be used for monobromination. | thieme-connect.de |

| HBr/KBr with an Oxidizing Agent | In-situ generation of bromine from bromide salts using oxidants like hydrogen peroxide. | thieme-connect.de |

For fluorination, direct electrophilic fluorination is more challenging due to the high reactivity of elemental fluorine. Therefore, specialized electrophilic fluorinating agents are typically used, although this route is less common for this specific target compared to starting with a fluorinated precursor.

Controlling the position of substitution (regioselectivity) is a central challenge in the synthesis of polysubstituted aromatic compounds. In the bromination of anisole, the para-substituted product (4-bromoanisole) is typically the major product due to reduced steric hindrance compared to the ortho position. libretexts.orgshaalaa.com

Achieving high para-selectivity is a common goal, and various methods have been developed to favor the formation of the para-isomer. nih.gov For example, the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly para-selective for the bromination of many activated arenes. nih.gov The steric bulk of the brominating agent and the reaction conditions, including solvent and temperature, can influence the ortho/para product ratio. thieme-connect.degla.ac.uk

In the context of synthesizing this compound, regioselectivity is dictated by the directing effects of the substituents already present on the ring. Starting with 3-fluoroanisole, the powerful ortho, para-directing ability of the methoxy group is the dominant factor, guiding the incoming bromine electrophile to the 2-position, which is ortho to the methoxy group and meta to the fluorine atom. numberanalytics.com

Product Distribution in the Bromination of Anisole:

| Reaction Conditions | Ortho-isomer (%) | Para-isomer (%) | Reference |

|---|---|---|---|

| Bromine in Acetic Acid | ~10 | ~90 | libretexts.orgshaalaa.com |

| NBS in Acetonitrile | Low | High (exclusive) | nih.gov |

Note: The exact ratios can vary based on specific reaction conditions.

An alternative synthetic approach involves the modification of a precursor that already contains the desired halogen substitution pattern. 2-Bromo-5-fluorothioanisole (B174236) serves as a potential precursor. The synthesis of such thioanisole (B89551) derivatives can be accomplished through electrophilic substitution reactions on a fluorothioanisole starting material. The conversion of the thioether (-SCH₃) group in 2-Bromo-5-fluorothioanisole to the ether (-OCH₃) group of this compound would be the final step in this pathway. While the synthesis of related thioanisoles is documented, the direct conversion of the methylthio group to a methoxy group is a non-trivial transformation that may require specific reagents to achieve oxidation and subsequent substitution.

A robust and frequently utilized method for preparing compounds related to this compound proceeds through 2-Bromo-5-fluoronitrobenzene. This route involves the chemical reduction of the nitro group to an amine, followed by conversion to the target anisole.

The first step is the reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline (B94856). This transformation is well-documented and can be accomplished with high efficiency using several reducing systems. smolecule.comgoogle.com Common methods include catalytic hydrogenation with catalysts like Raney nickel or using reducing metals such as iron powder in an acidic medium like acetic acid. chemicalbook.comgoogle.com

Following the successful synthesis of 2-bromo-5-fluoroaniline, the amino group can be converted into a methoxy group. This is typically achieved through a diazotization reaction, where the aniline (B41778) is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid to form a diazonium salt. This intermediate is often not isolated and is subsequently heated in the presence of methanol, which acts as both the solvent and the nucleophile, displacing the diazonium group to yield this compound.

Examples of Reduction Methods for 2-Bromo-5-fluoronitrobenzene:

| Reducing Agent(s) | Solvent(s) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iron powder, Acetic Acid | Ethanol | Reflux | 2-Bromo-5-fluoroaniline | Quantitative | chemicalbook.com |

| Raney Nickel, H₂ | Methanol | 45 °C, 1.0 MPa H₂ | 2-Bromo-5-fluoroaniline | 80-87 | google.com |

Catalytic Conditions and Reagent Selection for Halogenation

Synthesis via Hydrolysis of Relevant Intermediates

A significant pathway to obtaining phenolic compounds, which can be precursors to anisoles, is through the hydrolysis of diazonium salts. uobaghdad.edu.iqlkouniv.ac.innptel.ac.in This method involves the diazotization of a primary aromatic amine, such as 2-bromo-5-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. lkouniv.ac.innptel.ac.in The diazotization process is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric acid at low temperatures. lkouniv.ac.ingoogle.com

The subsequent hydrolysis of the diazonium salt to yield the corresponding phenol (B47542) is achieved by warming the acidic solution. nptel.ac.in It is crucial to maintain an acidic environment during hydrolysis to prevent the coupling reaction between the unreacted diazonium salt and the newly formed phenol. uobaghdad.edu.iq The resulting 2-bromo-5-fluorophenol (B114175) can then be methylated to produce this compound.

A notable application of this hydrolysis method is in the synthesis of fluorophenols from fluoroanilines. google.com The process involves diazotizing the fluoroaniline (B8554772) in dilute sulfuric acid and then adding the diazonium salt solution to a heated sulfuric acid solution. google.com The concentration of the sulfuric acid is a critical parameter that must be controlled to ensure the hydrolysis reaction proceeds efficiently. google.com

An alternative approach involves the use of copper salts to catalyze the conversion of diazonium ions to phenols. This method can be more effective than thermal decomposition, especially for substrates that are sensitive to high temperatures or prone to side reactions. pitt.edu

Advanced Synthetic Strategies and Innovations

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound.

Green chemistry principles are increasingly being applied to chemical synthesis to reduce waste and improve safety. In the context of this compound synthesis, this includes the use of recyclable catalysts and minimizing the use of hazardous reagents. For instance, a method for preparing 2-bromo-5-fluoronitrobenzene, a precursor to this compound, utilizes a system where aqueous sulfuric acid can be recycled, thereby reducing wastewater. google.com The development of catalytic hydrogenation processes using modified Raney nickel in the presence of a bromine inhibitor for the synthesis of 2-bromo-5-fluoroaniline also represents a step towards greener synthesis by improving selectivity and reducing by-products. google.com

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the concept is well-established for related processes. For example, the deamination of amines, which can be a key step in modifying aromatic substitution patterns, has been transitioned from a two-step process of diazotization and reduction to a one-pot reaction. lkouniv.ac.in This approach streamlines the synthesis and is valuable for producing compounds that are difficult to obtain through direct substitution. lkouniv.ac.in

Flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable production of chemicals. sci-hub.se This technology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of complex boronates, which can be precursors to substituted anisoles, has been successfully demonstrated using flow chemistry. sci-hub.se For instance, a flow system was developed for the synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid via a lithiation-borylation cascade, showcasing the potential for precise control over reaction conditions and improved yields. sci-hub.se Such continuous flow processes are highly reproducible and scalable, making them suitable for industrial production. sci-hub.se

One-Pot Synthesis Techniques

Purification and Characterization of Synthetic Products

The isolation and purification of the target compound are critical steps to ensure its quality and suitability for subsequent applications.

Chromatographic techniques are indispensable for the purification of synthetic products like this compound. Column chromatography, often using silica (B1680970) gel with a solvent system like hexane/ethyl acetate, is a common method for separating the desired product from unreacted starting materials and by-products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of the final product. google.comgoogleapis.com It can also be employed for preparative-scale purification. For example, in the synthesis of 5-bromo-2-chloro-4-fluoroanisole (B125206), HPLC was used to monitor the reaction progress and determine the purity of the isolated product. googleapis.com The purity of 2-bromo-5-fluoroaniline, a key intermediate, has been confirmed by HPLC to be as high as 99.2%. google.com

The table below summarizes the key synthetic and purification techniques discussed:

| Technique | Description | Application Example |

| Hydrolysis of Diazonium Salts | Conversion of a primary aromatic amine to a phenol via a diazonium salt intermediate. | Synthesis of 2-bromo-5-fluorophenol from 2-bromo-5-fluoroaniline. lkouniv.ac.innptel.ac.in |

| Green Chemistry | Use of recyclable catalysts and less hazardous reagents. | Recyclable sulfuric acid in the synthesis of 2-bromo-5-fluoronitrobenzene. google.com |

| Flow Chemistry | Continuous processing in a reactor for improved control and scalability. | Synthesis of boronic acid precursors to substituted anisoles. sci-hub.se |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Purification of 2-bromo-5-fluorothioanisole using silica gel. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for purity analysis and preparative purification. | Purity determination of 2-bromo-5-fluoroaniline and related compounds. google.comgoogleapis.com |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluoroanisole

Mechanistic Investigations of Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the functionalization of 2-Bromo-5-fluoroanisole. The nature of these reactions, whether nucleophilic or electrophilic, is dictated by the electronic properties of the substituents.

In nucleophilic aromatic substitution (SNAr), an electron-poor aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com For this compound, the bromine and fluorine atoms act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack.

The bromine atom is a common leaving group in these reactions. For instance, it can be displaced by various nucleophiles. The reaction is facilitated by the electron-withdrawing nature of the fluorine and methoxy (B1213986) groups, which can stabilize the intermediate carbanion.

A key feature of SNAr is that the reaction rate is often faster with fluorine as the leaving group compared to other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing effect of fluorine. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Ammonia | NH₃ (aq.) | 5-Fluoro-2-methoxyaniline |

| Alkoxide | Sodium methoxide | 1,4-Difluoro-2-methoxybenzene |

This table is illustrative and specific reaction conditions would be required for these transformations.

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. The methoxy group (-OCH₃) in this compound is an activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions. However, the bromine and fluorine atoms are deactivating groups, which can complicate the reaction pathways. netascientific.com

The directing effects of the substituents determine the position of substitution. The methoxy group strongly directs ortho and para. The position ortho to the methoxy group and meta to the bromine and fluorine is a likely site for electrophilic attack.

Common EAS reactions include nitration and halogenation. For example, nitration can introduce a nitro group onto the ring, a reaction often facilitated by a mixture of nitric and sulfuric acid.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with significant applications in the synthesis of pharmaceuticals and materials. eie.gr this compound is an excellent substrate for these reactions due to the presence of the bromine atom, which can readily participate in oxidative addition to a metal center.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. tcichemicals.com this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. tcichemicals.com

This reaction is instrumental in synthesizing biaryl compounds, which are important structural motifs in many biologically active molecules. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of the reaction. tcichemicals.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 5-Fluoro-2-methoxybiphenyl |

This table represents generalized conditions. Specific parameters may vary based on the substrates and desired outcomes.

Beyond the Suzuki-Miyaura reaction, this compound can participate in other transition metal-catalyzed couplings. These reactions offer alternative pathways to construct complex molecular architectures. eie.grorganicreactions.org

Examples include:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form an aryl-alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, leading to the synthesis of substituted anilines.

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. eie.gr

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule and are essential for the synthesis of carboxylic acids, esters, amides, and ketones. nih.gov Transition-metal-catalyzed carbonylation of aryl halides like this compound provides a direct route to these valuable compounds. nih.gov

In a typical process, this compound reacts with carbon monoxide and a nucleophile (e.g., an alcohol to form an ester, or an amine to form an amide) in the presence of a palladium catalyst. The reaction proceeds through the formation of an acyl-palladium intermediate, which then undergoes reductive elimination to yield the carbonylated product.

Other Transition Metal-Catalyzed Coupling Reactions

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound and its analogues is significantly influenced by the presence of both electron-withdrawing halogen atoms and the potentially redox-active methoxy or analogous groups.

Oxidative Transformations (e.g., Sulfoxide (B87167)/Sulfone Formation from Thioanisole (B89551) Analogues)

While this compound itself does not have a readily oxidizable group other than the aromatic ring under harsh conditions, its thioanisole analogue, 2-bromo-5-fluorothioanisole (B174236), provides a clear example of oxidative transformations. The methylthio (-SMe) group in this analogue is susceptible to controlled oxidation.

Treatment with a mild oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid at low temperatures (0°C) selectively converts the methylthio group to a sulfoxide (-S(O)Me). More potent oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to a sulfone (-SO₂Me) with high yield.

A summary of these oxidative reactions is presented below:

| Reaction Type | Reagent | Conditions | Product | Yield |

| Oxidation | H₂O₂/AcOH | 0°C, 2h | 2-Bromo-5-fluorophenyl methyl sulfoxide | 92% |

| Oxidation | m-CPBA/CH₂Cl₂ | Room Temp, 12h | 2-Bromo-5-fluorophenyl methyl sulfone | 98% |

This table is based on data for the analogous compound 2-bromo-5-fluorothioanisole.

Reductive Elimination and Desulfurization Pathways

Reductive elimination is a fundamental step in many catalytic cycles, often involving the formation of C-C or C-H bonds from an organometallic complex. umb.eduaablocks.com In the context of this compound, reductive processes can be observed in its reactions and those of its derivatives. For instance, in the synthesis of ketones, acylnickel(II) complexes can react with compounds like this compound, where a reductive elimination step is key to the C-C bond formation. acs.org The efficiency of such reactions can be influenced by the presence of a chemical reductant like zinc. acs.org

A notable reductive pathway for the thioanisole analogue is desulfurization. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd-C) catalyst can remove the methylthio group, leading to the formation of 2-bromo-5-fluorotoluene.

Furthermore, reductive N₂ elimination is a known reaction in the synthesis of fluorinated anisoles from polyfluoroanilines, where a diazonium group is replaced by hydrogen. oup.com This type of reaction is often promoted by the presence of halogen substituents. oup.com

Halogen Exchange Reactions

Halogen exchange reactions offer a pathway to modify the substituents on the aromatic ring of this compound and its analogues. The bromine atom, in particular, can be substituted by other halogens. For example, the bromine in 2-bromo-5-fluorothioanisole can be replaced by iodine with high yield using a combination of potassium iodide (KI) and copper(I) iodide (CuI) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

| Reagent | Solvent | Temperature | Product | Yield |

| KI/CuI | DMSO | 120°C | 2-Iodo-5-fluorothioanisole | >85% |

This table is based on data for the analogous compound 2-bromo-5-fluorothioanisole.

Such exchange reactions are valuable for introducing different functionalities or for preparing substrates for subsequent cross-coupling reactions where an iodo-substituent is more reactive than a bromo-substituent.

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The bromine and fluorine atoms on the anisole (B1667542) ring have a profound effect on the kinetics and selectivity of its reactions. The electron-withdrawing nature of these halogens influences the electron density of the aromatic ring, thereby affecting its reactivity towards both electrophiles and nucleophiles.

In nucleophilic aromatic substitution (SNAAr) reactions, the position of the halogen substituents is critical. For example, in the fluorination of benzaldehydes, the presence of a methoxy group can influence the radiochemical yields, and a good correlation has been observed between these yields and the ¹³C-NMR chemical shifts of the aromatic carbon atom bonded to the leaving group. researchgate.net The ability of halogens to act as leaving groups in such reactions often follows the trend F > Cl > Br. researchgate.net

The fluorine atom, being highly electronegative, can direct metallation reactions to adjacent positions. thieme-connect.com The interplay between the inductive effects of the halogens and the mesomeric effect of the methoxy group determines the regioselectivity of electrophilic aromatic substitutions. For example, in 2-bromo-5-fluorothioanisole, electrophilic substitution like nitration occurs at the position para to the fluorine atom.

In cross-coupling reactions, the C-Br bond is typically the reactive site. The electronic effects of the fluorine and methoxy groups can modulate the reactivity of the C-Br bond towards oxidative addition to a metal catalyst, a key step in catalytic cycles like the Suzuki-Miyaura coupling. The steric hindrance around the bromine atom also plays a role in determining the reaction rate and the feasibility of the coupling.

The presence of fluorine can also influence the conformational properties of molecules and their interactions in catalytic systems. In hydrogen-bond-catalyzed enantioselective fluorination, for instance, the fluorine atoms on the catalyst can affect the catalyst's conformation and its ability to bind and activate fluoride (B91410) ions. acs.org

Advanced Spectroscopic and Computational Analysis of 2 Bromo 5 Fluoroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of 2-Bromo-5-fluoroanisole. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's connectivity and electronic properties can be assembled.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, this includes the three aromatic protons and the three protons of the methoxy (B1213986) group.

The analysis of the ¹H NMR spectrum, recorded at 500 MHz in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton. The methoxy group protons appear as a sharp singlet, characteristic of protons on a carbon adjacent to an oxygen atom and not coupled to other protons. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

A detailed study reported the following chemical shifts (δ) and coupling constants (J) rsc.org:

H6: This proton, located between the bromine and methoxy substituents, resonates at δ 7.40 ppm. It appears as a doublet of doublets (dd) with coupling constants of J = 8.7 Hz and 6.2 Hz, arising from coupling to H4 and the fluorine atom, respectively.

H3: This proton resonates at δ 6.58 ppm. It appears as a doublet of doublets (dd) with coupling constants of J = 10.4 Hz and 2.7 Hz, due to coupling with the fluorine atom and H4.

H4: This proton shows a signal at δ 6.51 ppm. It is described as an apparent triplet of doublets (td) with coupling constants of J = 8.3 Hz and 2.7 Hz, resulting from its coupling to H6 and H3.

-OCH₃: The methyl protons of the methoxy group give a singlet peak at δ 3.81 ppm rsc.org.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | 7.40 | dd | 8.7, 6.2 |

| H3 | 6.58 | dd | 10.4, 2.7 |

| H4 | 6.51 | app td | 8.3, 2.7 |

| -OCH₃ | 3.81 | s | N/A |

| (Source: CDCl₃, 500 MHz) rsc.org |

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. In this compound, there are seven distinct carbon signals: six for the aromatic ring and one for the methoxy group. The chemical shifts are influenced by the attached substituents (bromine, fluorine, and the methoxy group), and the signals for carbons bonded to or near the fluorine atom exhibit splitting (C-F coupling).

Spectroscopic data obtained from a 126 MHz ¹³C NMR experiment in CDCl₃ provides the following assignments rsc.org:

The carbon atom bonded to fluorine (C5) shows the largest C-F coupling constant and resonates at δ 163.0 ppm.

The carbon bearing the methoxy group (C1) appears at δ 157.0 ppm.

The remaining aromatic carbons are found at δ 133.7 ppm (C6), δ 108.5 ppm (C4), δ 106.0 ppm (C3), and δ 100.6 ppm (C2, bonded to bromine) rsc.org.

The methoxy carbon (-OCH₃) has a chemical shift of δ 56.5 ppm rsc.org.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C5 | 163.0 | d | 246.2 |

| C1 | 157.0 | d | 10.0 |

| C6 | 133.7 | d | 9.6 |

| C4 | 108.5 | d | 22.5 |

| C3 | 106.0 | d | 3.6 |

| C2 | 100.6 | d | 26.9 |

| -OCH₃ | 56.5 | s | N/A |

| (Source: CDCl₃, 126 MHz) rsc.org |

Fluorine NMR (¹⁹F NMR) for Electronic Environment Probing

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for studying fluorinated compounds. sigmaaldrich.comresearchgate.net The chemical shift of ¹⁹F is very sensitive to the electronic environment, providing valuable insight into the effects of substituents on the aromatic ring. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum shows a single resonance, as there is only one fluorine atom in the molecule. The multiplicity of this signal is determined by its coupling to nearby protons. A reported ¹⁹F NMR spectrum recorded at 471 MHz in CDCl₃ shows a signal at δ -111.76 ppm . This signal appears as a doublet of doublet of doublets (ddd), which is consistent with the fluorine atom coupling to the three aromatic protons (H6, H3, and H4) at different distances. The reported coupling constants are J = 10.5 Hz, 7.9 Hz, and 6.2 Hz rsc.org.

2D NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-spin coupled. For this compound, cross-peaks would be expected between H6 and H4, and between H4 and H3, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). An HSQC spectrum would show a cross-peak connecting the ¹H signal at δ 3.81 ppm to the ¹³C signal at δ 56.5 ppm, confirming the -OCH₃ group assignment. It would also definitively link the aromatic proton signals (δ 7.40, 6.58, and 6.51 ppm) to their corresponding carbon signals (δ 133.7, 106.0, and 108.5 ppm, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. For instance, the methoxy protons (δ 3.81 ppm) would show an HMBC cross-peak to the C1 carbon (δ 157.0 ppm), confirming the attachment of the methoxy group to the ring at this position. Correlations from the aromatic protons to the carbons bearing the bromine (C2) and fluorine (C5) would further solidify the substituent placement.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies. While a specific experimental FTIR spectrum for this compound is not available in the cited literature, the expected absorption bands can be predicted based on the functional groups present in the molecule. For comparison, a study on the related isomer 4-bromo-2-fluoroanisole (B1265810) has been conducted. researchgate.net

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |

| C-H Aromatic Stretch | Ar-H | 3100 - 3000 | Indicates the presence of the benzene (B151609) ring. |

| C-H Aliphatic Stretch (asymmetric) | -OCH₃ | 2990 - 2950 | Characteristic for the methyl group of the anisole (B1667542) moiety. |

| C-H Aliphatic Stretch (symmetric) | -OCH₃ | 2850 - 2815 | Characteristic for the methyl group of the anisole moiety. |

| C=C Aromatic Stretch | Benzene Ring | 1600 - 1450 | Multiple bands are expected in this region, typical for aromatic rings. |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | A strong band is expected, characteristic of the anisole C-O bond. |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075 - 1020 | A band characteristic of the anisole C-O bond. |

| C-F Stretch | Aryl-Fluoride | 1250 - 1100 | A strong absorption indicating the C-F bond. |

| C-Br Stretch | Aryl-Bromide | 650 - 500 | Indicates the presence of the C-Br bond. |

Raman Spectroscopy

Raman spectroscopy serves as a vital tool for investigating the vibrational modes of this compound. This non-destructive technique provides detailed information about the molecular structure and chemical bonding by analyzing the inelastic scattering of monochromatic light. While comprehensive experimental Raman data for this compound is not extensively published, analysis of closely related isomers, such as 4-bromo-2-fluoroanisole, offers significant insight.

Table 1: Selected Vibrational Mode Assignments for a Bromo-fluoroanisole Isomer (4-bromo-2-fluoroanisole) from Raman Spectroscopy Note: This data is for an isomer and serves as an illustrative example for the types of vibrations expected for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-Br Stretching | 262 | Strong |

| C-Br In-plane Bending | 178 | Medium |

Correlation of Vibrational Frequencies with Molecular Structure

The vibrational spectrum of this compound is directly correlated with its distinct molecular structure. Each band in the infrared and Raman spectra corresponds to a specific molecular motion, such as the stretching or bending of bonds. The analysis of these frequencies, aided by computational methods like Total Energy Distribution (TED), allows for a detailed assignment of the fundamental vibrational modes.

Key correlations for this compound include:

C-Br Vibrations: The carbon-bromine bond gives rise to characteristic low-frequency vibrations. The C-Br stretching mode is typically observed as a strong band, as seen in the isomer 4-bromo-2-fluoroanisole at 262 cm⁻¹ in the FT-Raman spectrum. The corresponding in-plane and out-of-plane bending modes appear at even lower wavenumbers.

C-F Vibrations: The carbon-fluorine stretching vibration generally produces a strong band in the region of 1100-1200 cm⁻¹. The exact position is sensitive to the electronic environment and substitution pattern on the aromatic ring.

Anisole Group Vibrations: The methoxy (-OCH₃) group introduces several characteristic vibrations. These include the symmetric and asymmetric stretching and bending modes of the C-H bonds in the methyl group, as well as the C-O-C stretching vibrations which are crucial for identifying the ether linkage.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and deformation modes, which are influenced by the mass and electronic effects of the bromine, fluorine, and methoxy substituents.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds like this compound. High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition by providing a highly accurate mass measurement. The molecular weight of this compound is 205.02 g/mol , corresponding to its empirical formula, C₇H₆BrFO. sigmaaldrich.comscbt.com

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer, the this compound molecule will break apart into characteristic fragment ions. Based on studies of substituted anisoles, two common competing fragmentation pathways are the loss of a methyl radical ([M-CH₃]⁺) and the loss of formaldehyde (B43269) ([M-CH₂O]⁺). researchgate.net The relative abundance of these and other fragments, such as those involving the loss of bromine or fluorine, helps to confirm the arrangement of substituents on the aromatic ring.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly those based on quantum mechanics, are indispensable for a deeper understanding of the molecular properties of this compound. These studies provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of molecules. sioc-journal.cn Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to calculate a wide range of molecular properties for halogenated aromatic compounds. researchgate.netdergipark.org.trtrdizin.gov.tr These calculations are crucial for interpreting experimental data, such as vibrational spectra, and for predicting molecular geometry, stability, and reactivity. researchgate.netirjweb.com

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. dergipark.org.trtrdizin.gov.tr For this compound, this involves calculating the total energy for various atomic arrangements to find the one with the minimum energy.

An important aspect of the geometry of anisole derivatives is the potential for different conformers arising from the rotation of the methoxy (-OCH₃) group relative to the plane of the benzene ring. Studies on the related 2-fluoroanisole (B128887) have shown the existence of two stable conformers, a planar cis and a planar trans form, which are very close in energy. researchgate.net A similar conformational analysis for this compound using DFT would identify the lowest-energy conformer(s), providing precise bond lengths, bond angles, and dihedral angles that characterize its molecular structure. scribd.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. irjweb.comphyschemres.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule is more easily polarized and therefore more chemically reactive. irjweb.com DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. For bromo-fluoroanisole isomers, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability and susceptibility to electronic excitation. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap for an Isomer (4-bromo-2-fluoroanisole) using DFT (B3LYP/6-311++G(d,p)) Note: This data is for an isomer and provides an estimate of the values expected for this compound.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.2967 |

| E(LUMO) | -1.8096 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of this compound, an MEP analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key insights into its reactivity. nepjol.inforesearchgate.netdergipark.org.tr

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound (based on analogous compounds)

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

| Oxygen (Methoxy Group) | High Negative (Red) | Site for Electrophilic Attack |

| Aromatic Ring | Variable (Green to Yellow) | Modulated by Substituents |

| Hydrogen Atoms (Methyl Group) | High Positive (Blue) | Potential for Nucleophilic Interaction |

| Bromine and Fluorine Atoms | Negative to Neutral | Influence on Ring Activation/Deactivation |

This data is extrapolated from studies on similar halogenated anisoles and provides a qualitative prediction for this compound.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity. researchgate.netuni-muenchen.de An NBO analysis of this compound would likely be carried out using computational methods such as DFT. researchgate.netresearchgate.net

Key interactions that would be investigated include hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen, fluorine, and bromine atoms to the antibonding orbitals of the aromatic ring (n→π* and n→σ). The energy associated with these interactions, denoted as E(2), quantifies the stabilization of the molecule. Higher E(2) values indicate stronger interactions. For instance, the interaction between the lone pairs of the oxygen atom and the π orbitals of the C-C bonds in the benzene ring would contribute significantly to the stability of the molecule. researchgate.net The presence of the electronegative bromine and fluorine atoms would also influence the electronic properties through both inductive and resonance effects, which can be quantified by NBO analysis. ijnc.ir

Table 2: Representative NBO Analysis Data for Halogenated Anisoles

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C) | High |

| LP (F) | σ* (C-C) | Moderate |

| LP (Br) | σ* (C-C) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Note: The values are qualitative and based on typical findings for halogenated aromatic compounds. Specific E(2) values for this compound would require dedicated computational studies.

Thermodynamic Parameter Calculations

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. nist.gov These parameters are typically calculated from the vibrational frequencies obtained through methods like DFT (e.g., B3LYP/6-311++G(d,p)). researchgate.net For this compound, these calculations would provide valuable information about its stability and behavior under varying thermal conditions. sigmaaldrich.com

The thermodynamic functions are generally observed to increase with temperature, which is attributed to the enhancement of molecular vibrations. The calculated relationships between temperature and these properties can be used to predict the direction of chemical reactions and to understand the compound's thermal stability. researchgate.net

Table 3: Calculated Thermodynamic Parameters for a Related Compound (4-bromo-2-fluoro anisole) at Different Temperatures

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 100 | 18.5 | 65.2 | 1.2 |

| 298.15 | 38.9 | 89.5 | 5.8 |

| 500 | 55.1 | 114.3 | 15.1 |

| 1000 | 72.4 | 156.8 | 46.7 |

Source: Adapted from studies on 4-bromo-2-fluoro anisole. These values serve as an estimate for this compound.

Ab Initio Calculations

Ab initio calculations are a class of computational methods based on first principles of quantum mechanics, without the use of experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF) and more advanced techniques that include electron correlation, such as Møller-Plesset perturbation theory (MP2), are used to determine the electronic structure, geometry, and other properties of molecules. researchgate.net For this compound, ab initio calculations would provide a fundamental understanding of its molecular properties. dergipark.org.trresearchgate.net

These calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic energies. For instance, ab initio studies on related fluoroanisole isomers have been performed to investigate their conformational properties and rotational isomerism. researchgate.net Such studies on this compound would help in elucidating the preferred conformation of the methoxy group relative to the benzene ring and the influence of the halogen substituents on the molecular structure. researchgate.net

Computational Prediction of Reactivity in Complex Reactions

Computational methods are increasingly used to predict the reactivity of molecules in complex organic reactions, providing insights into reaction mechanisms and product formation. For a molecule like this compound, which contains multiple reactive sites, computational predictions can be particularly insightful. For example, in Ullmann-type coupling reactions, which involve copper-catalyzed nucleophilic aromatic substitution, this compound can serve as a substrate. organic-chemistry.orgmdpi.com

Computational models can predict the relative reactivity of the C-Br and C-F bonds. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. DFT calculations can be employed to model the reaction pathway, including the transition states and intermediates, to determine the activation energies and predict the most favorable reaction outcome. mdpi.com Fukui indices, derived from population analysis, can also be calculated to identify the most electrophilic and nucleophilic sites, further aiding in the prediction of reactivity.

Solvent Effects in Computational Models

The solvent environment can significantly influence the rate, mechanism, and outcome of a chemical reaction. numberanalytics.com Computational models can account for these effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. numberanalytics.comnih.govresearchgate.net Explicit solvent models involve including a number of solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a higher computational cost. mdpi.com

For this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its reactivity in solution-phase reactions. nih.gov The polarity of the solvent can stabilize or destabilize reactants, transition states, and products to different extents. For example, in nucleophilic aromatic substitution reactions, polar solvents can stabilize the charged intermediates, thereby accelerating the reaction rate. nih.gov The choice of the computational model for the solvent would depend on the specific reaction and the desired level of accuracy. mdpi.comcore.ac.uk

Applications of 2 Bromo 5 Fluoroanisole in Advanced Synthesis

Role as a Key Building Block in Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of novel molecular entities with high efficacy and improved metabolic stability is paramount. 2-Bromo-5-fluoroanisole serves as a crucial intermediate, enabling the construction of complex molecular architectures for drug discovery. google.com The presence of both a bromine and a fluorine atom offers distinct advantages; the bromine atom can be readily substituted or used in cross-coupling reactions, while the fluorine atom often enhances the metabolic stability and binding affinity of the final compound. google.comeagri.org

This compound is a documented starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). eagri.org Its structural framework is integral to building more complex drug molecules. For instance, it is reported in the literature as a key intermediate for the preparation of the drug molecule Anacetrapib, which was developed to treat high cholesterol. byjus.com Furthermore, its derivatives are utilized in the development of drugs targeting a range of conditions, including cancer and inflammatory diseases. google.com The compound's reactive bromine atom is particularly useful for creating carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki and Sonogashira cross-couplings, which are fundamental steps in the synthesis of many modern APIs. google.com

Table 1: Examples of Pharmaceutical Precursor Applications

| Target Molecule Class | Role of this compound | Relevant Synthetic Reactions |

| Cholesterol-modifying agents (e.g., Anacetrapib) | Key building block for the core structure. byjus.com | Multi-step synthesis involving cross-coupling. |

| Anti-cancer agents | Intermediate for creating fluorinated scaffolds. google.com | Suzuki, Sonogashira, and Buchwald-Hartwig couplings. |

| Anti-inflammatory drugs | Precursor to molecules with enhanced metabolic stability. google.com | Nucleophilic aromatic substitution, cross-coupling. |

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties. google.com this compound is an excellent reagent for this purpose, allowing for the strategic incorporation of a fluorine-substituted phenyl ring into a target molecule. This can lead to:

Enhanced Binding Affinity: The highly electronegative fluorine atom can form favorable interactions with biological targets like enzymes and receptors. eagri.org

Improved Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic breakdown at that position, thereby increasing the drug's half-life. google.com

Modified Pharmacokinetics: The presence of fluorine can influence a molecule's lipophilicity and membrane permeability, improving its absorption, distribution, and excretion profile. google.com

The ortho-bromo-meta-fluoro substitution pattern on the anisole (B1667542) ring provides a specific and predictable platform for chemists to build upon, ensuring that the desired pharmacophore is assembled with high precision.

Precursor for Active Pharmaceutical Ingredients (APIs)

Utility in Agrochemical Development

Similar to its role in pharmaceuticals, this compound and its isomers are valuable intermediates in the agrochemical sector for the synthesis of crop protection agents. phytotechlab.comgoogle.com The halogenated nature of these compounds often contributes to the biological efficacy of pesticides and herbicides.

This compound serves as a building block for creating new pesticides and herbicides. google.com The unique combination of substituents allows for the development of active ingredients that are effective in controlling specific agricultural pests and weeds while aiming to minimize environmental impact. google.com The bromine atom provides a reactive handle for synthetic chemists to use in building the final agrochemical product, similar to its utility in pharmaceutical synthesis. phytotechlab.com

Table 2: Research Findings in Agrochemical Synthesis

| Agrochemical Class | Function of this compound | Desired Outcome |

| Herbicides | Intermediate for active ingredient synthesis. google.com | Control of unwanted weeds. |

| Pesticides | Building block for novel molecular structures. google.com | Targeted action against specific pests. |

Plant growth regulators are substances that influence plant development, including processes like root formation, stem elongation, and flowering. While direct synthesis of commercial plant growth regulators from this compound is not widely documented in publicly available literature, related fluoroanisole derivatives are utilized in this field. For example, a patent describes the synthesis of hydroxylamine (B1172632) derivatives from 2-nitro-5-fluoroanisole, a closely related compound, to create compositions that increase plant growth by reducing the inhibitory effects of oxygen on photosynthesis. This indicates that the fluoroanisole scaffold is of significant interest in this area, and derivatives of this compound are plausible candidates for research and development of new plant growth regulators.

Intermediate for Pesticides and Herbicides

Contribution to Materials Science and Polymer Chemistry

The applications of this compound extend beyond the life sciences into the realm of materials science. google.com It is used as an intermediate or monomer in the creation of specialized materials where its unique properties can impart enhanced durability, chemical resistance, and specific electronic characteristics. google.com These applications include the formulation of advanced polymers, coatings, and organic electronic materials such as those used in Organic Light Emitting Diodes (OLEDs). The presence of fluorine in a polymer backbone, for example, can significantly enhance its thermal stability and resistance to chemical degradation. It is also considered a useful intermediate for electronic materials.

Synthesis of Functionalized Thiophenes and Related Materials

This compound is a precursor in the synthesis of functionalized thiophenes, which are important components in materials with desirable electronic properties. Thiophene derivatives are of significant interest to synthetic chemists due to their diverse reactivities and have been the subject of numerous synthetic strategies. researchgate.net The bromine atom on the this compound ring allows for participation in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are instrumental in forming new carbon-carbon bonds. netascientific.com These reactions are key to constructing the backbones of conductive polymers and organic semiconductors, materials vital for applications in organic electronics and photovoltaic devices.

Precursor for Polymers with Tailored Electronic and Mechanical Properties

In the realm of polymer science, this compound is utilized in the synthesis of copolymers with specific thermal and mechanical characteristics. The incorporation of halogenated groups, like bromine and fluorine, can enhance the thermal stability and solubility of polymers. Fluorinated polymers, in particular, exhibit a unique set of properties including chemical inertness, low surface energy, and excellent weather resistance. researchgate.net

Advanced Synthetic Pathways for Derivatives of this compound

Synthesis of (5-fluoro-2-methoxyphenyl)methanol

A significant application of this compound is in the synthesis of (5-fluoro-2-methoxyphenyl)methanol. scientificlabs.comsigmaaldrich.comchemicalbook.com This transformation is a key step in the production of important pharmaceutical intermediates. ucc.ieucc.ie One approach involves a two-step synthesis starting from 2-bromo-4-fluoroanisole (B1266214) (an isomer of this compound), which is first converted to a Grignard reagent and then reacted with a formylating agent. ucc.ieucc.ie A study highlighted an efficient, telescoped approach for this synthesis that minimized impurities and resulted in a high yield and purity of the final product.

Derivatization to 2-Bromo-5-fluorophenol (B114175)

This compound can be converted to 2-Bromo-5-fluorophenol through a demethylation reaction. chemicalbook.com A common method involves treating the anisole with boron tribromide in a solvent like dichloromethane. chemicalbook.com The reaction is typically initiated at a low temperature and then allowed to warm to room temperature. chemicalbook.com The resulting phenol (B47542) is a valuable intermediate that can be used in the synthesis of polycyclic compounds with potential applications as 5-HT3 and 5-HT4 antagonists. chemicalbook.com

Formation of 2-Bromo-5-fluoroaniline (B94856) and its Derivatives

While direct conversion from this compound is less commonly detailed, the synthesis of 2-Bromo-5-fluoroaniline is well-established from related starting materials like 2-bromo-5-fluoronitrobenzene. chemicalbook.comgoogle.com One method involves the reduction of the nitro group using iron powder in a mixture of acetic acid and ethanol. chemicalbook.com Another approach utilizes catalytic hydrogenation with Raney nickel. chemicalbook.comgoogle.com A multi-step synthesis starting from 4-fluoroaniline (B128567) has also been developed, which involves acetylation, nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group to yield 2-Bromo-5-fluoroaniline. google.com This aniline (B41778) derivative is a useful building block in organic synthesis.

Creation of Other Halogenated Anisole Analogues and Related Compounds

The reactivity of this compound allows for its use in the synthesis of other halogenated anisole analogues and related compounds. For example, the bromine atom can be replaced through various cross-coupling reactions to introduce different functional groups. netascientific.com Additionally, related compounds like 5-bromo-2-chloro-4-fluoroanisole (B125206) are synthesized as intermediates for agrochemicals. googleapis.com The synthesis of such multi-halogenated compounds often presents challenges in achieving the desired regioselectivity. googleapis.com The development of methods for the synthesis of multi-halogenated alkenes from compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) further illustrates the interest in creating complex halogenated structures. beilstein-journals.org

Emerging Research Directions and Future Perspectives

Catalysis and 2-Bromo-5-fluoroanisole: Novel Catalytic Systems

This compound is a valuable substrate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. netascientific.com Its reactivity, particularly the carbon-bromine bond, allows it to participate in a variety of transformations. Research is increasingly focused on developing novel and more efficient catalytic systems to enhance the utility of substrates like this compound.

The chemical reactivity is primarily centered on the bromine atom, which can readily undergo cross-coupling reactions with reagents like aromatic boronic acids (Suzuki-Miyaura coupling) or pinacol (B44631) borate (B1201080) esters (borylation reactions) under the influence of transition metal catalysts, typically those based on palladium. allgreenchems.com These reactions are fundamental for synthesizing complex molecules such as biphenyl (B1667301) derivatives. allgreenchems.com The presence of the fluorine atom and methoxy (B1213986) group electronically influences the reactivity of the C-Br bond, a factor that can be exploited in catalyst design.

Future research in this area is geared towards:

Developing catalysts with higher turnover numbers and efficiency: This would make synthetic processes more economical and sustainable.

Creating catalysts that operate under milder conditions: Lowering reaction temperatures and using more benign solvents reduces the environmental impact of chemical synthesis. researchgate.net

Exploring non-palladium catalysts: While palladium is highly effective, its cost and toxicity are concerns. Research into catalysts based on more abundant and less toxic metals like copper or nickel is a significant trend.

Catalyst recycling: The development of recyclable catalytic systems is crucial for reducing waste and production costs, addressing a major challenge in processes that have historically generated significant waste streams. googleapis.comgoogle.com

The table below summarizes representative catalytic reactions involving aryl halides like this compound.

| Reaction Type | Catalyst System Example | Substrate Class | Product Class | Research Goal |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Aryl Bromide | Biphenyl Derivative | C-C Bond Formation mdpi.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Aryl Bromide | Aryl Alkynes | C-C Bond Formation netascientific.com |

| Borylation | Pd(dppf)Cl₂ / KOAc | Aryl Bromide | Arylboronate Ester | Functional Group Interconversion allgreenchems.com |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Aryl Bromide | Arylamine | C-N Bond Formation |

Biologically Active Analogues and Structure-Activity Relationship (SAR) Studies

A significant area of emerging research is the use of this compound as a scaffold for the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. netascientific.com The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. netascientific.com this compound is an ideal starting material for creating such fluorinated compounds. netascientific.com For instance, it has been reported as a potential intermediate in the synthesis of drugs like Anacetrapib. allgreenchems.com

Structure-Activity Relationship (SAR) studies are critical in this context. By systematically modifying the structure of a lead compound derived from this compound and evaluating the impact on biological activity, researchers can identify the key structural features—or pharmacophore—responsible for its effects. nih.gov For example, studies on fluorinated analogues of the natural product Combretastatin A-4 have demonstrated that the strategic placement of fluorine atoms can yield potent anticancer agents. researchgate.net Similarly, research on other halogenated anisole (B1667542) derivatives has led to the development of selective receptor modulators. researchgate.netgoogleapis.com

Key research trends include:

Synthesis of compound libraries: Creating a diverse range of analogues by replacing the bromine atom via cross-coupling reactions or modifying the methoxy group.

Bioisosteric replacement: Using the fluoroanisole motif as a bioisostere for other chemical groups to improve drug-like properties.

Target identification: Investigating the specific enzymes or receptors with which these novel compounds interact to understand their mechanism of action.

The table below illustrates the general process of SAR studies for developing new active compounds.

| Step | Description | Example from Drug Discovery |

| 1. Lead Identification | A compound (e.g., derived from this compound) shows desired biological activity. | A natural product like Vitamin K shows initial neuroprotective effects. nih.gov |

| 2. Analogue Synthesis | The lead compound's structure is systematically modified. | The naphthoquinone core is kept, while substitutions are made at various positions. nih.gov |

| 3. Biological Testing | Analogues are tested in vitro for potency and potential toxicity. | New derivatives are tested for their ability to protect neuronal cells from oxidative stress. nih.gov |

| 4. SAR Analysis | A relationship is established between structural changes and biological activity. | It was found that amine substitution at a specific carbon greatly enhanced protective activity. nih.gov |

| 5. Lead Optimization | The most potent and least toxic analogue is selected for further development. | Compound 2j was selected as the new lead with nanomolar potency. nih.gov |

Advanced Spectroscopic Characterization Techniques (Beyond Routine Analysis)

While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization of this compound, advanced spectroscopic methods are being employed to gain deeper insights into its molecular structure, dynamics, and electronic properties. sigmaaldrich.comnih.gov These sophisticated techniques provide data that is unobtainable through routine analysis.

For closely related fluoroanisole isomers, researchers have used methods such as:

Jet-Cooled Laser-Induced Fluorescence (LIF) Spectroscopy: This high-resolution technique allows for the study of the vibrational and electronic states of isolated, cold molecules, providing precise information about conformational structures and energy levels. scribd.comresearchgate.netresearchgate.net

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: This method provides ultra-high mass resolution and accuracy, enabling the determination of proton affinities and gas-phase basicity, which are fundamental measures of chemical reactivity. scribd.com

Fourier Transform (FT) Raman Spectroscopy: Complementary to IR spectroscopy, FT-Raman provides information about the vibrational modes of a molecule, which is particularly useful for studying the skeletal vibrations of the aromatic ring and functional groups. acs.org

These advanced methods allow for a more complete understanding of how the interplay between the bromine, fluorine, and methoxy substituents dictates the molecule's fundamental properties. Future applications of these techniques to this compound will likely focus on characterizing transient species, excited states, and non-covalent interactions, which are crucial for understanding its role in complex reaction mechanisms. scribd.comresearchgate.net

Quantum Chemical Insights into Reaction Pathways and Intermediates

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools for understanding the reactivity of molecules like this compound at an electronic level. researchgate.net These computational methods provide insights into reaction mechanisms that are often difficult to probe experimentally. ucc.ie

For fluoroanisole derivatives and related halogenated aromatics, DFT calculations are used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction, such as a Suzuki-Miyaura coupling. This helps in understanding the reaction's feasibility and kinetics.

Analyze Electronic Structure: Methods like Natural Bonding Orbital (NBO) analysis reveal how electrons are distributed within the molecule and how orbital interactions influence its stability and reactivity. scribd.comresearchgate.netacs.org For this compound, this can elucidate the electron-withdrawing and -donating effects of its substituents.

Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which aids in the interpretation of experimental spectra. acs.org

Evaluate Activation Energies: Transition state calculations can determine the activation energy barrier for specific reactions, providing a quantitative measure of reactivity. ucc.ie

Computational studies on similar molecules have shown that the electron-deficient nature of the fluorinated aromatic ring can lower the activation energy for key steps in catalytic cycles, such as oxidative addition to a palladium catalyst. Future research will likely involve more complex modeling, including explicit solvent effects and dynamic simulations, to provide an even more accurate picture of how this compound behaves in a realistic chemical environment. ucc.ie

Sustainable Synthesis and Environmental Impact Reduction in Production

In line with the growing emphasis on green chemistry, a key research direction is the development of more sustainable and environmentally benign methods for producing this compound and related chemicals. Traditional synthetic methods, particularly halogenation and acylation reactions, can involve harsh reagents and generate significant amounts of hazardous waste. googleapis.comgoogle.com

Efforts to reduce the environmental impact focus on several areas:

Alternative Reagents and Catalysts: Replacing stoichiometric reagents like aluminum chloride (AlCl₃), which produces large volumes of aluminous waste, with recyclable, catalytic alternatives is a major goal. googleapis.comgoogle.com

Greener Solvents: Research into replacing conventional organic solvents with more sustainable options, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which can be derived from renewable resources like furfural, is underway for reactions involving similar intermediates. google.com